2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11-8-15(20-24-11)19-16(22)10-25-17-18-9-14(21(17)2)12-4-6-13(23-3)7-5-12/h4-9H,10H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXUTCGJXAWUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a complex structure characterized by an imidazole ring, a methoxyphenyl group, and a thioacetamide linkage. The synthesis typically involves:
- Formation of the Imidazole Ring : Reacting 4-methoxyphenyl with methylamine.
- Introduction of the Sulfanyl Group : Utilizing thiolation reactions.
- Acetamide Formation : Acylation of the thiolated imidazole with isopropyl acetamide under controlled conditions.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli through diffusion methods, highlighting their potential as antibacterial agents .
| Compound | Zone of Inhibition (mm) |
|---|---|
| 5a | 15 |
| 5b | 11 |
| 5c | 20 |
| Streptomycin | 28 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that imidazole-containing compounds can inhibit the proliferation of cancer cell lines. For example, derivatives of imidazole have been shown to induce apoptosis in various cancer cell lines through modulation of signaling pathways related to cell survival and apoptosis .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways, influencing gene expression and cellular responses.
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited significant antibacterial activity against multidrug-resistant strains, suggesting a promising avenue for developing new antibiotics .
- Anticancer Studies : Research on imidazole derivatives showed potent activity against breast cancer cell lines, indicating that modifications to the imidazole structure can enhance anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
